2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride
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Overview
Description
2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a diphenyl group, a methoxyacetic acid moiety, and an ester linkage to an isopropyl and methyl-substituted aminoethyl group. The hydrochloride salt form enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride typically involves multiple steps:
Formation of 2,2-Diphenyl-2-methoxyacetic acid: This can be achieved through the reaction of benzophenone with methoxyacetic acid under acidic conditions.
Esterification: The carboxylic acid group of 2,2-Diphenyl-2-methoxyacetic acid is esterified with 2-(N-isopropyl-N-methylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide.
Formation of Hydrochloride Salt: The final ester product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization and chromatography to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted esters or amides.
Scientific Research Applications
2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, including inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-2-methoxyacetic acid, (2-(N-ethyl-N-pentylamino)ethyl) ester hydrochloride: Similar structure but with different alkyl substituents on the amino group.
2,2-Diphenyl-2-methoxyacetic acid, (2-(N-methyl-N-propylamino)ethyl) ester hydrochloride: Another variant with different alkyl groups.
Uniqueness
Structural Variations: The specific isopropyl and methyl substitutions on the amino group confer unique chemical and biological properties.
Applications: Its unique structure makes it suitable for specific applications in research and industry that similar compounds may not fulfill.
Properties
CAS No. |
3043-21-8 |
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Molecular Formula |
C21H28ClNO3 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-(2-methoxy-2,2-diphenylacetyl)oxyethyl-methyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-17(2)22(3)15-16-25-20(23)21(24-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,17H,15-16H2,1-4H3;1H |
InChI Key |
ZJAZEBONGSSGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC.[Cl-] |
Origin of Product |
United States |
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